molecular formula C14H12N4O4S B2597759 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1428379-98-9

3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2597759
CAS No.: 1428379-98-9
M. Wt: 332.33
InChI Key: SFWZEIBCAIBSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-oxadiazole derivative featuring a furan-2-yl substituent at position 3 and a 1-(pyridin-3-ylsulfonyl)azetidin-3-yl group at position 4. The 1,2,4-oxadiazole core is a nitrogen-rich heterocycle known for its metabolic stability and diverse bioactivity, including antimicrobial, antiviral, and enzyme-inhibitory properties . Synthesis of such derivatives typically involves cycloaddition or condensation reactions, as seen in analogous 1,2,4-oxadiazole syntheses .

Properties

IUPAC Name

3-(furan-2-yl)-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c19-23(20,11-3-1-5-15-7-11)18-8-10(9-18)14-16-13(17-22-14)12-4-2-6-21-12/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWZEIBCAIBSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the furan and pyridine derivatives. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyridine Derivative: This involves the sulfonylation of pyridine, which can be carried out using sulfonyl chlorides in the presence of a base.

    Formation of the Azetidine Ring: This step involves the cyclization of suitable intermediates under controlled conditions.

    Coupling Reactions: The final step involves coupling the furan, pyridine, and azetidine derivatives to form the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, and substituted oxadiazoles, which can be further utilized in various applications.

Scientific Research Applications

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. Compounds similar to 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole have been synthesized and evaluated for their efficacy against various bacterial strains. For instance, studies have shown that oxadiazoles incorporating pyridyl groups can serve as effective antibacterial agents due to their ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. The compound's structure allows it to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This makes it a candidate for developing new anti-inflammatory drugs .

Anticancer Activity

Compounds featuring the oxadiazole scaffold have demonstrated promising anticancer activity in vitro. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. In particular, the furan moiety is known to enhance the cytotoxic effects against various cancer cell lines .

Case Studies and Experimental Findings

StudyCompoundFindings
Oxadiazole derivativesShowed significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range.
Furan-based oxadiazolesInduced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity.
Pyridyl oxadiazolesExhibited anti-inflammatory effects by inhibiting TNF-alpha production in macrophages.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The mechanism of action for its biological activities often involves interaction with specific enzymes or receptors associated with bacterial metabolism or cancer cell signaling pathways.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():
    This pyrazole derivative replaces the oxadiazole core with a pyrazole ring. Pyrazoles exhibit distinct electronic properties due to their two adjacent nitrogen atoms, often leading to stronger hydrogen-bonding interactions compared to 1,2,4-oxadiazoles. However, oxadiazoles generally display superior metabolic stability .

  • 3-(Furan-2-yl)-5-(1H-indol-3-yl)-2-isoxazoline (): The isoxazoline core introduces an oxygen atom instead of the oxadiazole’s second nitrogen.

Substituent Modifications

  • 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole ():
    Substituting the pyridin-3-ylsulfonyl group with a 4-(trifluoromethoxy)phenylsulfonyl moiety enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce water solubility. The trifluoromethoxy group is also associated with increased resistance to oxidative degradation .

  • 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (): Replacing the azetidine ring with pyrrolidin-3-yl eliminates ring strain (5-membered vs. However, the absence of sulfonation reduces electrostatic interactions with charged biological targets .

Functional Group Analogues

  • 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole ():
    The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution). However, this reactivity may compromise stability under physiological conditions compared to the stable sulfonamide linkage in the target compound .

  • 3-(3-Fluorobenzoylmethyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole (): The benzoylmethyl group at position 3 increases steric bulk, which could hinder binding to narrow enzyme active sites. In contrast, the furan-2-yl group in the target compound offers a planar structure conducive to π-π interactions .

Biological Activity

The compound 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. Oxadiazoles are heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 342.36 g/mol. The structure features a furan ring and a pyridine sulfonamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties. For instance, derivatives with pyridine moieties have shown strong antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .
    • Studies have reported minimum inhibitory concentrations (MICs) for some oxadiazole derivatives as low as 1.56 µg/mL against S. aureus, indicating potent antibacterial activity .
  • Anticancer Activity :
    • The anticancer potential of oxadiazole derivatives has been extensively studied. Certain compounds have shown cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer), with IC50 values indicating significant potency .
    • For example, one study highlighted that a specific derivative exhibited an IC50 value of 0.275 µM, nearly double the potency compared to standard chemotherapeutics like erlotinib .
  • Antimalarial Activity :
    • Some oxadiazole derivatives have shown promising antimalarial activity against Plasmodium falciparum. The mechanism often involves inhibition of dihydrofolate reductase (DHFR), crucial for parasite proliferation .

Antimicrobial Efficacy

A study conducted by researchers in Poland synthesized several 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity. The most potent compound exhibited an MIC of 8 µM against drug-resistant Mycobacterium tuberculosis strains .

Anticancer Mechanisms

In another investigation focusing on the anticancer properties of oxadiazoles, two compounds were identified that significantly inhibited cell growth in various cancer lines. The study utilized MTT assays to determine cytotoxicity, revealing that these compounds induced apoptosis in cancer cells .

Data Tables

Biological Activity Tested Compound Target Organism/Cell Line IC50/MIC Value Reference
Antibacterial1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl derivativeStaphylococcus aureus1.56 µg/mL
Anticancer5-(pyridin-3-yl)-1,3,4-oxadiazol derivativesMCF7 (breast cancer)0.275 µM
AntimalarialVarious oxadiazole derivativesPlasmodium falciparumEquivalent to chloroquine

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Analyze chemical shifts for furan (δ ~6.3–7.4 ppm for protons, δ ~110–150 ppm for carbons) and pyridin-3-ylsulfonyl groups (pyridine protons δ ~7.5–8.8 ppm, sulfonyl carbons δ ~120–140 ppm). Compare with analogous oxadiazoles .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm deviation. For example, a related compound (C₁₄H₁₂N₄O₃S) showed an exact mass of 332.0634 .
  • 19F NMR (if applicable): Detect trifluoromethyl or sulfonyl fluorides (δ ~-60 to -70 ppm) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Research Question

  • Apoptosis induction : Use caspase-3/7 activation assays and flow cytometry (e.g., Annexin V/PI staining) to assess apoptosis in cancer cell lines (e.g., T47D breast cancer cells) .
  • Cell cycle analysis : Treat cells and analyze DNA content via flow cytometry to identify G₁ phase arrest, a hallmark of apoptosis-inducing agents .
  • Dose-response curves : Determine IC₅₀ values in multiple cell lines to evaluate selectivity .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced Research Question

  • Systematic substitution : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to assess electronic effects. Analogous studies show that 5-membered aromatic rings enhance activity .
  • Sulfonyl group modification : Vary the pyridin-3-ylsulfonyl moiety (e.g., pyridin-2-yl, phenyl) to improve target binding. For example, replacing 3-chlorothiophen-2-yl with pyridyl groups improved in vivo activity in MX-1 tumor models .
  • In silico modeling : Use docking studies with targets like TIP47 (identified via photoaffinity labeling) to guide rational design .

What advanced techniques are used to identify molecular targets of this compound?

Advanced Research Question

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., benzophenone) into the compound to crosslink with its target protein, followed by pull-down assays and LC-MS/MS for identification .
  • CRISPR/Cas9 screening : Perform genome-wide knockout screens in sensitive cell lines to identify genes essential for compound activity.
  • Surface plasmon resonance (SPR) : Measure direct binding kinetics to purified proteins (e.g., TIP47) .

How can in vivo efficacy be evaluated for this compound?

Advanced Research Question

  • Xenograft models : Administer the compound (e.g., 10–50 mg/kg, IP) in immunodeficient mice bearing MX-1 tumors. Monitor tumor volume and survival over 21 days .
  • Pharmacokinetics : Assess plasma half-life, bioavailability, and metabolite profiling via LC-MS/MS. For analogs, borane complexation improved stability in vivo .
  • Dose conversion : Use body surface area (BSA) scaling (Km factors: mouse=3, rat=6) to translate doses from rodents to humans .

What crystallization strategies are effective for resolving the compound’s 3D structure?

Advanced Research Question

  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (≤1.0 Å) improves accuracy for small molecules .
  • Co-crystallization : Co-crystallize with target proteins (e.g., TIP47) to study binding interactions.
  • Twinned data handling : For challenging crystals, apply twin refinement protocols in SHELXL .

How can metabolic stability and toxicity be assessed preclinically?

Advanced Research Question

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF .
  • hERG assay : Evaluate cardiac toxicity risk using patch-clamp electrophysiology on hERG-transfected cells.
  • Ames test : Assess mutagenicity in Salmonella strains TA98/TA100 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.